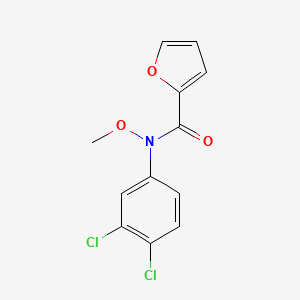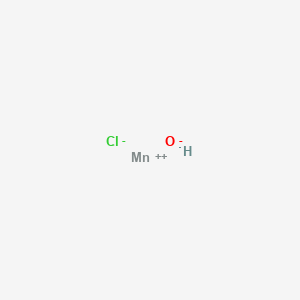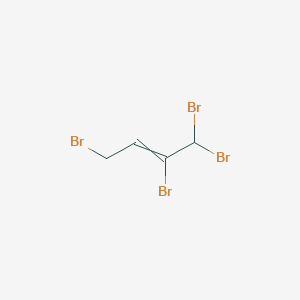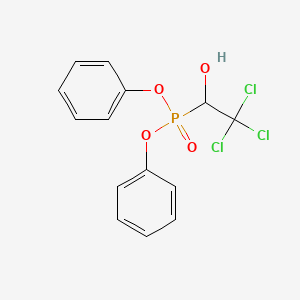
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene is a macrocyclic compound characterized by its unique structure containing multiple nitrogen atoms within a 14-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene typically involves the cyclization of linear precursors containing amine and aldehyde functional groups. One common method involves the condensation of tris(2-aminoethyl)amine with 4-hydroxybenzene-1,3-dicarboxaldehyde in acetonitrile . The reaction is carried out under controlled conditions to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in amine or alcohol derivatives.
Scientific Research Applications
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene has several scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which (4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:
Metal Ion Coordination: The nitrogen atoms in the macrocyclic ring can bind to metal ions, forming stable complexes that can act as catalysts or inhibitors in biochemical reactions.
Pathways Involved: The coordination with metal ions can affect enzymatic activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4E,11E)-5,7,12,14-Tetra-benzyl-7,14-dimethyl-1,4,8,11-tetra-aza-cyclo-tetra-deca-4,11-diene: This compound has a similar macrocyclic structure but with different substituents, leading to variations in its chemical properties and applications.
(4E,11E,31E,38E)-1,4,12,15,18,26,31,39-Octaaza-7,21,24-trihydroxy-penta-cyclo:
Uniqueness
(4E,11E)-1,4,8,11-Tetraazacyclotetradeca-2,4,6,9,11,13-hexaene is unique due to its specific arrangement of nitrogen atoms within the macrocyclic ring, which provides distinct coordination chemistry properties. This uniqueness makes it particularly valuable in the study of metal-ligand interactions and the development of novel catalytic systems.
Properties
CAS No. |
38574-33-3 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1,4,8,11-tetrazacyclotetradeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C10H12N4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-11,14H |
InChI Key |
HGRYNRZIFBMWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CN=CC=CNC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


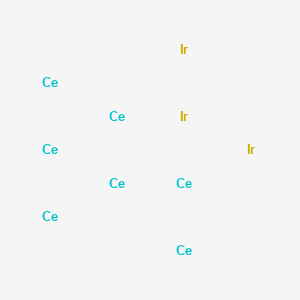
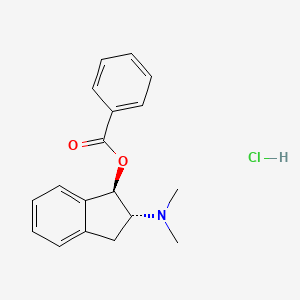
![2,4-Dimethyldodecahydropyrano[2,3-b]indol-1-ium chloride](/img/structure/B14664621.png)
![(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14664624.png)
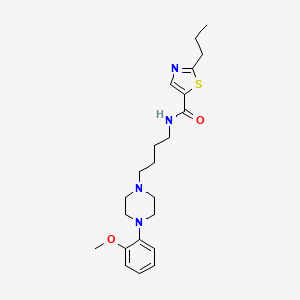


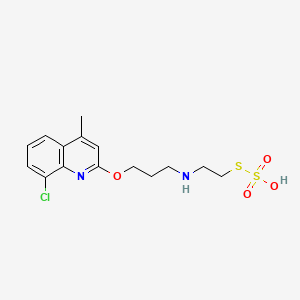
![2-[3-[3-Thiazolidinyl]propoxy]-4-[trifluoromethyl]quinoline](/img/structure/B14664671.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
